N6-Glycosidic Linkage vs. N9-Glycosidic Linkage: A Structural Class Distinction Among Nucleoside Antibiotics
Spicamycin is glycosylated at the C(6)-amino group of adenine via an N-glycosidic bond, whereas all conventional adenine-nucleoside antibiotics (e.g., puromycin, cordycepin, tubercidin) bear a furanose sugar at the N(9) position. This structural distinction was confirmed by total synthesis [1]. The C(6)-N-glycosidic architecture creates a fundamentally different molecular scaffold that requires dedicated Pd-catalyzed coupling conditions for synthetic access (activation energy of anomerization ≈30 kcal/mol) and is incompatible with standard nucleoside phosphorylation and incorporation pathways [2]. This linkage type is shared only with septacidin among known natural products, but septacidin differs in the stereochemistry of the 4-aminoheptose sugar (L-gluco vs. L-manno) and lacks the broad antitumor spectrum of spicamycin [3].
| Evidence Dimension | Glycosylation site on adenine core |
|---|---|
| Target Compound Data | C(6)-amino group N-glycosidic linkage to L-glycero-β-L-manno-heptopyranose |
| Comparator Or Baseline | Conventional adenine-nucleoside antibiotics: N(9)-furanose glycosylation (puromycin, cordycepin, tubercidin); Septacidin: C(6)-N-glycosidic linkage but with L-gluco-heptose epimer |
| Quantified Difference | Qualitative structural class distinction; anomerization activation energy ~30 kcal/mol for the N-glycoside; septacidin exhibits no antitumor activity against L1210 mouse leukemia and Walker 256 rat sarcoma |
| Conditions | Structural determination by 1H and 13C NMR spectroscopy, degradative studies, and total synthesis |
Why This Matters
The C(6)-N-glycosidic linkage precludes cross-reactivity with standard nucleoside metabolism pathways and necessitates entirely distinct synthetic and analytical handling; septacidin, the only natural product sharing this linkage, has a demonstrably narrower antitumor spectrum and no clinical development history.
- [1] Suzuki T, et al. Total synthesis of spicamycin. J Org Chem. 2002;67(9):2874-2880. PMID: 11975540. View Source
- [2] 15 スピカマイシンの全合成(口頭発表の部). J-STAGE. 2017. View Source
- [3] Acton EM, Ryan KJ, Luetzow AE. Antitumor septacidin analogues. J Med Chem. 1977;20(11):1362-1371. PMID: 915894. View Source
